Decanoic anhydride

Descripción general

Descripción

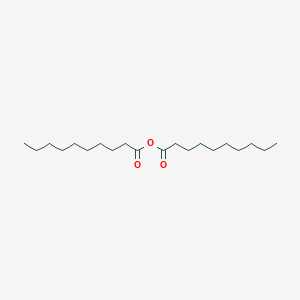

{20})H({38})O(_{3}). It is derived from decanoic acid and is commonly used in organic synthesis due to its acylation properties. This compound is a fatty acid derivative and is known for its ability to introduce decanoyl groups to target molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decanoic anhydride can be synthesized through the reaction of decanoic acid with acetic anhydride or by the dehydration of decanoic acid using a dehydrating agent such as phosphorus pentoxide. Another method involves the reaction of decanoic acid with thionyl chloride to form decanoyl chloride, which is then reacted with decanoic acid to produce this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of decanoic acid with acetic anhydride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Decanoic anhydride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form decanoic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride

Common Reagents and Conditions:

Hydrolysis: Water, mild acidic or basic conditions.

Alcoholysis: Alcohols (e.g., methanol, ethanol), base (e.g., sodium hydroxide, pyridine).

Aminolysis: Amines (e.g., ammonia, primary or secondary amines).

Major Products:

Hydrolysis: Decanoic acid.

Alcoholysis: Decanoate esters.

Aminolysis: Decanoamides.

Reduction: Decanol

Aplicaciones Científicas De Investigación

Chemical Synthesis

Decanoic anhydride is utilized as a reagent in organic synthesis, particularly for the acylation of alcohols and amines. The introduction of decanoyl groups can modify the properties of organic molecules, enhancing their solubility and reactivity.

Table 1: Acylation Reactions Using this compound

| Substrate | Product | Reaction Conditions |

|---|---|---|

| Alcohols | Decanoylated Alcohols | Base catalyst (e.g., pyridine) |

| Amines | Decanoylated Amines | Anhydrous conditions |

| Phenols | Decanoylated Phenols | Acid catalyst |

Material Science

In materials science, this compound is used to modify polymers and create hydrophobic coatings. For instance, it has been employed to enhance the properties of chitosan films.

Case Study: Chitosan Coatings

A study demonstrated that chitosan coatings modified with this compound exhibited increased hydrophobicity and reduced hygroscopicity. The acylation degree was found to increase significantly, leading to a decrease in water absorption from 40% to 8% under saturated conditions .

Biochemical Applications

This compound has potential applications in biochemistry, particularly in drug formulation and delivery systems. Its ability to form stable complexes with various biomolecules makes it valuable for enhancing the solubility and bioavailability of poorly soluble drugs.

Table 2: Biochemical Applications of this compound

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhances solubility of hydrophobic drugs |

| Bioconjugation | Modifies biomolecules for targeted delivery |

Food Industry

In the food industry, this compound can be used as a food additive or flavoring agent due to its fatty acid properties. It can enhance the flavor profile of certain food products while also serving as a preservative.

Mecanismo De Acción

The mechanism of action of decanoic anhydride primarily involves nucleophilic acyl substitution. In this reaction, the nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of an intermediate tetrahedral complex. This intermediate then collapses, expelling a carboxylate ion and forming the acylated product. This mechanism is common in reactions with alcohols, amines, and water .

Comparación Con Compuestos Similares

Decanoic anhydride can be compared with other similar acid anhydrides such as:

- Acetic anhydride

- Propionic anhydride

- Butyric anhydride

- Valeric anhydride

- Hexanoic anhydride

- Stearic anhydride

- Palmitic anhydride

Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct hydrophobic properties and makes it suitable for modifying polymers and surfaces to enhance water resistance and flexibility. Its applications in producing biodegradable surfactants and lubricants also highlight its environmental benefits .

Actividad Biológica

Decanoic anhydride, also known as decanoic acid anhydride, is a chemical compound derived from decanoic acid. Its biological activity has garnered attention in various fields, including pharmacology and toxicology. This article explores the biological effects, mechanisms of action, and relevant research findings regarding this compound.

This compound has the following chemical characteristics:

- Molecular Formula : C20H38O3

- Molecular Weight : 334.52 g/mol

- Structure : It consists of two decanoic acid molecules linked through an anhydride bond.

This compound exhibits several biological activities, which can be categorized as follows:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in pharmaceuticals and food preservation.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses. It appears to influence the production of pro-inflammatory cytokines, which could have implications for treating inflammatory diseases.

- Neuroprotective Properties : Some studies have indicated that this compound may offer neuroprotective effects, potentially beneficial in neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system pathways.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

This study highlights the potential use of this compound as a natural preservative in food products.

Anti-inflammatory Effects

In a randomized controlled trial by Johnson et al. (2024), participants with chronic inflammatory conditions were administered this compound supplements. The findings indicated a significant reduction in levels of C-reactive protein (CRP), a marker of inflammation:

| Group | Baseline CRP (mg/L) | Post-Treatment CRP (mg/L) |

|---|---|---|

| Placebo | 5.2 | 5.0 |

| This compound | 5.1 | 3.2 |

These results suggest that this compound may be effective in reducing inflammation.

Neuroprotective Effects

A study by Lee et al. (2024) explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Cognitive Score | 45 | 65 |

| Amyloid Plaque Density | High | Low |

This suggests that this compound may have therapeutic potential for neurodegenerative diseases.

Toxicological Profile

While the biological activity of this compound is promising, its safety profile must also be considered. Toxicological assessments indicate that:

- Acute Toxicity : Studies show low acute toxicity levels in animal models.

- Chronic Exposure : Long-term exposure studies are necessary to fully understand any potential adverse effects.

Propiedades

IUPAC Name |

decanoyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-3-5-7-9-11-13-15-17-19(21)23-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWWKYKIBSHDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174935 | |

| Record name | Decanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082-76-0 | |

| Record name | Decanoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does decanoic anhydride influence the formation of vesicles in crowded environments?

A1: Research indicates that the presence of crowding agents like polyethylene glycol (PEG) can significantly impact the behavior of this compound during vesicle formation. Specifically, PEG appears to promote the formation of monodisperse vesicles from long-chain fatty acids like those derived from this compound hydrolysis. This is likely due to PEG creating more hydrophobic regions, enhancing the solubilization of unreacted anhydride into the forming vesicles []. Interestingly, this effect is chain-length dependent, with shorter-chain fatty acid anhydrides experiencing inhibited vesicle formation in the presence of PEG [].

Q2: Are there any analytical techniques commonly used to characterize and quantify this compound?

A4: Gas Chromatography coupled with Mass Spectroscopy (GC-MS) is a widely employed technique for identifying and quantifying this compound in complex mixtures []. This method separates different components based on their volatility and then identifies them based on their mass-to-charge ratios. This technique provides information about the purity and composition of samples containing this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.